
2-Cinnamoyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cinnamoyl-1H-indene-1,3(2H)-dione is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as indenone and has a chemical formula of C16H10O2. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Cinnamoyl-1H-indene-1,3(2H)-dione involves the condensation of cinnamaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base followed by oxidation of the resulting product.
Starting Materials
Cinnamaldehyde, 1H-indene-1,3(2H)-dione, Base (e.g. sodium hydroxide), Oxidizing agent (e.g. potassium permanganate)
Reaction
Step 1: Mix cinnamaldehyde and 1H-indene-1,3(2H)-dione in a solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide to the mixture to initiate the condensation reaction., Step 3: Heat the mixture under reflux for several hours to allow the reaction to proceed., Step 4: Cool the mixture and extract the product using a suitable solvent such as dichloromethane., Step 5: Dry the product and purify it using column chromatography., Step 6: Oxidize the purified product using an oxidizing agent such as potassium permanganate to obtain 2-Cinnamoyl-1H-indene-1,3(2H)-dione.
作用机制
The mechanism of action of 2-Cinnamoyl-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act as a radical scavenger and antioxidant. This property makes it a potential candidate for use in various applications such as food preservation and cosmetics.
生化和生理效应
Studies have shown that 2-Cinnamoyl-1H-indene-1,3(2H)-dione has potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have antimicrobial properties against various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-Cinnamoyl-1H-indene-1,3(2H)-dione in lab experiments is its relative ease of synthesis. Additionally, the compound is stable under normal laboratory conditions. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-Cinnamoyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new materials using indenone as a building block. Another direction is in the study of the compound's potential as an antioxidant and radical scavenger. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
科学研究应用
2-Cinnamoyl-1H-indene-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One area of interest is in the development of new materials. Indenone has been used as a building block in the synthesis of new polymers with unique properties such as high thermal stability and high glass transition temperatures.
属性
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cinnamoyl-1H-indene-1,3(2H)-dione | |
CAS RN |
15548-49-9 |
Source


|
| Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

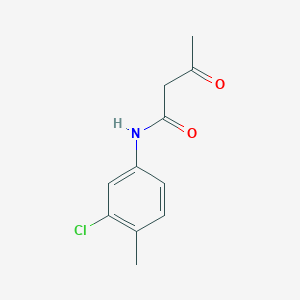
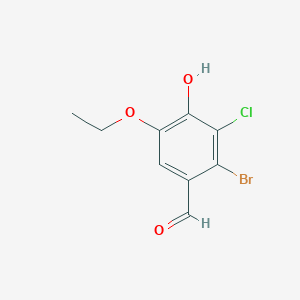
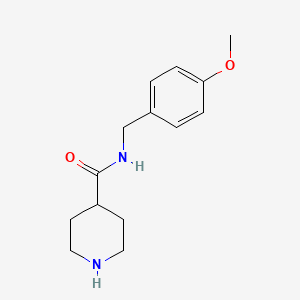
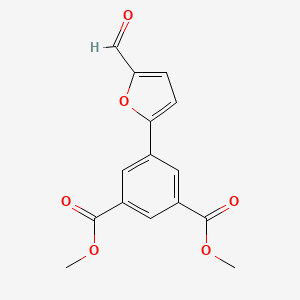
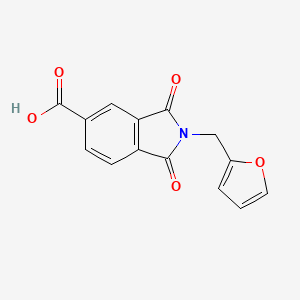
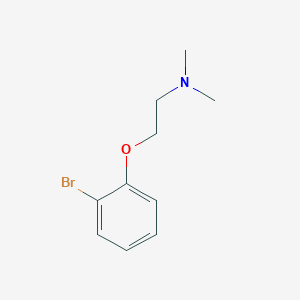
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)
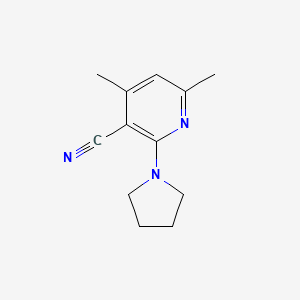
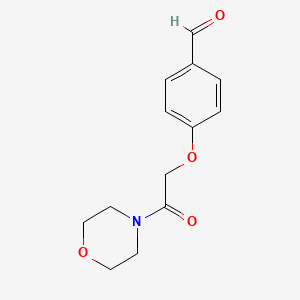
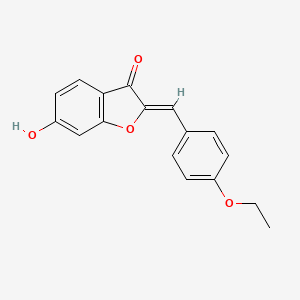
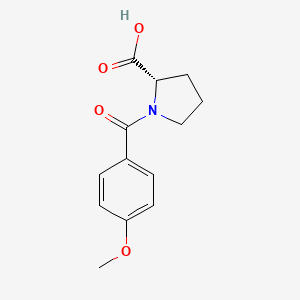
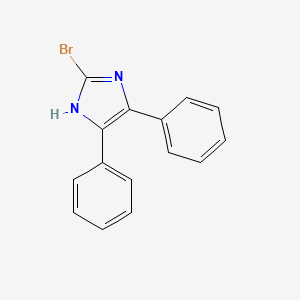
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)